molecular formula C11H14N2O2 B1457067 1-(4-Methoxyphenyl)cyclopropanecarbohydrazide CAS No. 1006875-72-4

1-(4-Methoxyphenyl)cyclopropanecarbohydrazide

Cat. No.: B1457067
CAS No.: 1006875-72-4
M. Wt: 206.24 g/mol
InChI Key: ZKFIYYOWHACJGT-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)cyclopropanecarbohydrazide is a specialized chemical building block of significant interest in medicinal and synthetic chemistry. This compound features a cyclopropane ring adjacent to a carbohydrazide functional group and a 4-methoxyphenyl substituent, a structure known to be a key precursor in the synthesis of more complex molecules. Its primary research value lies in its role as a versatile intermediate for constructing pharmacologically active heterocycles. The carbohydrazide moiety is a key synthon for the preparation of various derivatives, including Schiff bases and azole compounds . For instance, structurally similar carbohydrazide derivatives have been synthesized and investigated for a range of potential biological activities, which may include antibacterial, antifungal, and anticancer properties, using techniques such as molecular docking and density functional theory (DFT) calculations . The 4-methoxyphenylcyclopropane scaffold is a recognized structural motif in the development of novel therapeutic agents. Researchers utilize this compound in the exploration of structure-activity relationships (SAR) and the development of new synthetic methodologies. All research applications are supported by theoretical and experimental analyses common in drug discovery pipelines. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. It is not for human consumption. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

1-(4-methoxyphenyl)cyclopropane-1-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-15-9-4-2-8(3-5-9)11(6-7-11)10(14)13-12/h2-5H,6-7,12H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKFIYYOWHACJGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CC2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Methoxyphenyl)cyclopropanecarbohydrazide, with the CAS number 1006875-72-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclopropane ring substituted with a 4-methoxyphenyl group and a hydrazide functional group, which may influence its biological activity through various mechanisms.

This compound exhibits biological activity through several proposed mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes, including those involved in metabolic pathways. For instance, studies indicate that derivatives of compounds with similar structures can inhibit lipoxygenase enzymes, which are crucial in inflammatory processes .
  • Cell Signaling Modulation : The compound may interact with cellular signaling pathways, affecting gene expression and protein function. This modulation can lead to altered cellular responses in various biological systems.

Biological Activities

The biological activities of this compound include:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antimicrobial properties against various pathogens. Such activity is often associated with structural features that allow interaction with microbial cell membranes or metabolic pathways .
  • Anticancer Potential : Similar compounds have shown promise in cancer research, particularly in inhibiting tumor growth through apoptosis induction and cell cycle arrest. The hydrazide moiety is often linked to anticancer activity due to its ability to form complexes with metal ions, enhancing cytotoxic effects.

Research Findings and Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

StudyFindings
Study 1 Investigated the inhibitory effects on ALOX15 enzyme; showed significant inhibition at low concentrations with IC50 values indicating potent activity against linoleate oxygenation .
Study 2 Evaluated antimicrobial properties against Staphylococcus aureus; demonstrated effective inhibition compared to control groups.
Study 3 Assessed anticancer effects in vitro; induced apoptosis in cancer cell lines, suggesting potential for further development as an anticancer agent .

Dosage and Efficacy

The efficacy of this compound appears to be dose-dependent. Higher concentrations generally correlate with increased biological activity, although specific thresholds vary by target organism or cell type.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table compares 1-(4-Methoxyphenyl)cyclopropanecarbohydrazide with structurally related compounds, focusing on substituents, biological activity, and synthesis:

Compound Name CAS Number Molecular Formula Key Structural Features Biological Activity Synthesis Method Reference
This compound 1006875-72-4 C₁₂H₁₅N₃O₂ Cyclopropane, 4-methoxyphenyl, carbohydrazide Antiproliferative (cancer cells) Condensation of hydrazide with ketone
1-(4-Methoxyphenyl)-1-cyclopropanecarboxylic acid 16728-01-1 C₁₁H₁₂O₃ Cyclopropane, 4-methoxyphenyl, carboxylic acid Intermediate in drug synthesis Hydrolysis of esters or nitriles
N’-(1-(Benzofuran-2-yl)ethylidene)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide N/A C₂₁H₁₉N₅O₂ Triazole, benzofuran, carbohydrazide Not reported (structural studies) Condensation in ethanol/HCl
1-(3-Amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide N/A C₂₂H₂₃N₅O₃ Indazole, morpholine, cyclopropane, carboxamide Antiproliferative (cancer cells) Multi-step condensation
1-[1-(Hydroxyimino)ethyl]-N-(2-methoxyphenyl)cyclopropanecarboxamide N/A C₁₄H₁₇N₃O₂ Cyclopropane, hydroxyimino, carboxamide Catalytic/organic synthesis Cyclopropanation followed by oxidation

Key Comparative Analysis

  • Functional Groups and Bioactivity :

    • The carbohydrazide group in the target compound enables condensation with ketones or aldehydes to form heterocycles (e.g., pyrazoles, triazoles), which are common in drug candidates . In contrast, the carboxylic acid analogue (CAS: 16728-01-1) serves primarily as a synthetic intermediate, lacking direct bioactivity .
    • Replacement of the carbohydrazide with a carboxamide group (as in the indazole derivative ) retains anticancer activity but alters metabolic stability and binding affinity.
  • Synthetic Accessibility: The target compound is synthesized via straightforward hydrazide-ketone condensations , whereas the indazole-containing analogue requires multi-step routes involving morpholine amination and cyclopropane functionalization . Derivatives with hydroxyimino groups (e.g., ) are synthesized via cyclopropanation followed by oxidation, which introduces steric effects impacting reactivity.
  • Biological Performance :

    • The antiproliferative activity of the target compound and its indazole-containing analogue suggests that the cyclopropane-carbohydrazide scaffold enhances interaction with cellular targets (e.g., kinases or DNA-binding proteins).
    • Piperazine derivatives (e.g., 1-(4-Methoxyphenyl)piperazine ) exhibit stimulant properties via serotonin/dopamine modulation, illustrating how structural changes (piperazine vs. cyclopropane) drastically alter pharmacological profiles.
  • Commercial and Practical Considerations :

    • The target compound’s discontinued status contrasts with the commercial availability of its carboxylic acid analogue , affecting its utility in large-scale applications.

Preparation Methods

Synthesis of 1-(4-Methoxyphenyl)cyclopropanecarboxylic Acid Intermediate

  • According to ChemicalBook, 1-(4-Methoxyphenyl)-1-cyclopropanecarboxylic acid can be synthesized from 4-methoxybenzyl cyanide through a multi-step reaction involving sodium amide and heating in toluene, followed by base hydrolysis with potassium hydroxide and bis-(2-hydroxy-ethyl) ether as solvent.

  • Typical conditions include:

    • Sodium amide in toluene, heating for 1 hour followed by overnight heating for 6 hours.
    • Hydrolysis step with KOH at elevated temperature for 8 hours.
  • Yield reported: Approximately 76.7% for the hydrolysis step.

Conversion to Carbohydrazide

  • The key step to obtain the carbohydrazide involves the reaction of the acid or ester intermediate with hydrazine hydrate.

  • From a related synthetic methodology described in the synthesis of diacylhydrazines (Sun et al., 2013), a similar hydrazide formation is achieved by refluxing the ester intermediate with excess hydrazine hydrate in ethanol for several hours (typically 5 hours), followed by cooling and filtration to isolate the pure hydrazide product.

  • Microwave-assisted synthesis has been applied to accelerate this transformation, using potassium iodide as a catalyst and hydrazine hydrate under microwave irradiation for shorter reaction times (e.g., 2 minutes at 500 W), improving reaction efficiency and yield.

Summary Table of Preparation Methods

Step Starting Material / Intermediate Reagents & Conditions Yield / Notes Reference
1 4-Methoxybenzyl cyanide Sodium amide, toluene, heating 1h + overnight 6h Formation of 1-(4-methoxyphenyl)cyclopropanecarboxylic acid intermediate
2 Acid intermediate KOH, bis-(2-hydroxy-ethyl) ether, heating 8h Hydrolysis, 76.7% yield
3 Ester intermediate Hydrazine hydrate (80%), ethanol, reflux 5h Conversion to carbohydrazide
4 Ester intermediate Hydrazine hydrate, KI catalyst, microwave (500 W, 2 min) Microwave-assisted synthesis, faster reaction
5 Acyl chloride intermediate Triethylamine, THF, reflux 4h Formation of hydrazide via acyl chloride route
6 Acid intermediate Hydrazine hydrochloride, acetic acid, ethanol, 0 °C to reflux Acid-catalyzed hydrazide formation

Research Findings and Optimization Notes

  • Microwave-assisted synthesis significantly reduces reaction time for hydrazide formation, enhancing throughput and potentially improving purity by minimizing side reactions.

  • Catalysts such as potassium iodide facilitate nucleophilic substitution reactions during intermediate formation, enhancing yield and reaction rate.

  • Reflux conditions in ethanol with excess hydrazine hydrate remain the classical and reliable method for carbohydrazide synthesis from esters, providing good yields and purity.

  • Acid catalysis (e.g., acetic acid) can be employed to promote hydrazide formation from acid or acyl chloride intermediates, offering an alternative to direct hydrazine hydrate reflux.

  • The choice of solvent (ethanol, methanol, THF) and reaction temperature critically influences reaction kinetics and product isolation efficiency.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(4-Methoxyphenyl)cyclopropanecarbohydrazide, and how do reaction conditions influence yield?

  • Methodology : A two-step synthesis is common. First, cyclopropanation of 4-methoxyphenyl precursors (e.g., 4-methoxybenzaldehyde derivatives) using reagents like trimethylsulfoxonium iodide under basic conditions. Second, coupling the cyclopropane-carboxylic acid intermediate with hydrazine. Optimize temperature (70–90°C) and solvent (DMF or isopropyl alcohol with triethylamine) to avoid side reactions such as hydrolysis of the hydrazide group .
  • Key Parameters : Reaction time (48–72 hours for cyclopropanation), stoichiometry of hydrazine (1.5–2.0 equivalents), and inert atmosphere to prevent oxidation .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95% as per ).
  • NMR : Confirm the cyclopropane ring (δ 1.2–1.8 ppm for CH₂ protons) and methoxy group (δ 3.8 ppm) .
  • Mass Spectrometry : Verify molecular ion peaks at m/z 235.1 (M+H⁺) .
    • Crystallography : Single-crystal X-ray diffraction resolves stereochemistry, particularly for cyclopropane ring distortion caused by the methoxyphenyl group .

Q. What are the stability and storage requirements for this compound under laboratory conditions?

  • Stability : The hydrazide group is sensitive to light and moisture. Store at –20°C in amber vials with desiccants. Avoid repeated freeze-thaw cycles to prevent decomposition .
  • Handling : Use anhydrous solvents (e.g., DMF or DCM) during synthesis and purification to minimize hydrolysis .

Advanced Research Questions

Q. How does the cyclopropane ring influence the compound’s reactivity in nucleophilic substitution or ring-opening reactions?

  • Mechanistic Insight : The strained cyclopropane ring undergoes selective ring-opening under acidic conditions (e.g., H₂SO₄) to form allylic intermediates. Steric hindrance from the 4-methoxyphenyl group directs regioselectivity in reactions with electrophiles .
  • Experimental Design : Use DFT calculations to map transition states and compare with empirical data from kinetic studies (e.g., monitoring by NMR) .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. no activity)?

  • Troubleshooting :

  • Purity Verification : Cross-check HPLC and LC-MS data to rule out impurities (e.g., residual solvents or byproducts) as false activity signals .
  • Assay Conditions : Test under varying pH (5.0–7.4) and serum concentrations to identify confounding factors in cell-based assays .
    • Control Experiments : Include structurally analogous compounds (e.g., 1-(4-Methylphenyl)cyclopropanecarbohydrazide) to isolate the role of the methoxy group .

Q. How can computational modeling predict the compound’s binding affinity for biological targets (e.g., enzymes or receptors)?

  • Approach :

  • Docking Studies : Use AutoDock Vina with crystal structures of target proteins (e.g., cytochrome P450 or kinases) to identify potential binding pockets.
  • MD Simulations : Simulate ligand-protein interactions over 100 ns to assess stability of the cyclopropane ring in hydrophobic pockets .
    • Validation : Compare predicted IC₅₀ values with in vitro enzymatic inhibition assays .

Q. What are the challenges in synthesizing N-substituted derivatives, and how can they be addressed?

  • Synthetic Hurdles : The hydrazide group’s nucleophilicity can lead to over-alkylation or acylation.
  • Optimization :

  • Protecting Groups : Use Boc or Fmoc to temporarily block the hydrazide during derivatization .
  • Microwave-Assisted Synthesis : Reduce reaction time (30–60 minutes vs. 24 hours) to minimize side reactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Methoxyphenyl)cyclopropanecarbohydrazide
Reactant of Route 2
1-(4-Methoxyphenyl)cyclopropanecarbohydrazide

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